3,4-Difluorobenzamido Substitution Confers Distinct Physicochemical Properties Compared to Non-Fluorinated and Mono-Fluorinated Analogs
The 3,4-difluorobenzamido group in Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate provides unique electronic and steric properties compared to its closest in-class analogs. The presence of two fluorine atoms in the 3,4-positions of the benzamido ring increases the molecular lipophilicity (predicted logP ≈ 4.2) relative to the non-fluorinated benzamido analog (ethyl 2-benzamido-1-benzothiophene-3-carboxylate, predicted logP ≈ 3.6) [1]. Additionally, the difluoro substitution enhances metabolic stability by blocking potential sites of oxidative metabolism, a common liability in benzo[b]thiophene-based compounds [2]. The molecular weight (361.36 g/mol) and hydrogen bond donor/acceptor count (1 donor, 5 acceptors) place the compound within favorable drug-like chemical space (Lipinski's Rule of Five compliant) [3].
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted logP ≈ 4.2 |
| Comparator Or Baseline | Ethyl 2-benzamido-1-benzothiophene-3-carboxylate: Predicted logP ≈ 3.6 |
| Quantified Difference | Δ logP ≈ +0.6 units |
| Conditions | In silico prediction (ALOGPS 2.1 / ChemAxon) |
Why This Matters
The ~0.6-unit increase in predicted logP can significantly impact membrane permeability and non-specific protein binding, which are critical for both in vitro assay performance and in vivo pharmacokinetics.
- [1] Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design, 19, 453-463. View Source
- [2] Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
